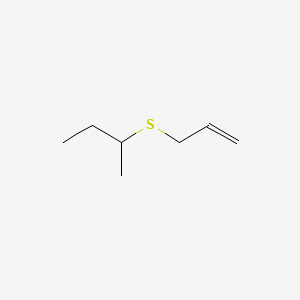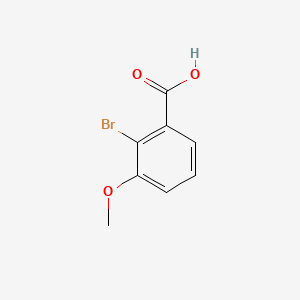
Phenylmethanesulfonyl-acetic acid
Übersicht
Beschreibung
Phenylmethanesulfonyl-acetic acid (PMSA) is an organic compound with a wide range of applications, from laboratory experiments to industrial processes. PMSA is a derivative of acetic acid and is characterized by its high solubility in water and its low toxicity. PMSA has been used in a variety of scientific research applications and is often used as a buffer in biochemical experiments. It is also used in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and polymers.
Wissenschaftliche Forschungsanwendungen
1. Kinetics and Solvent Effects in Chemical Reactions
Phenylmethanesulfonyl-acetic acid, as part of phenylmethanesulfonyl derivatives, is significant in understanding the kinetics of chemical reactions. A study conducted by Lee and Kim (1978) found that the rate of solvolysis reactions of phenylmethanesulfonyl chloride varied significantly across different solvent systems, highlighting the importance of protic and aprotic solvents in influencing reaction rates. This research aids in understanding the mechanism and kinetics of similar sulfonyl compounds in various solvents (Lee & Kim, 1978).
2. Applications in Bioconjugate Chemistry
The sulfomethylation of macrocycles using formaldehyde bisulfite, as explored by van Westrenen and Sherry (1992), opens up possibilities for the synthesis of complex chelates. This research suggests potential applications in the development of novel macrocyclic chelates with diverse side chains, which could be useful in various fields including medicinal chemistry and materials science (van Westrenen & Sherry, 1992).
3. Role in Pharmacological Studies
Phenylmethanesulfonyl derivatives have been evaluated as tracers for mapping enzymes like acetylcholinesterase in vivo. For instance, Irie, Fukushi, and Iyo (1993) assessed phenylmethanesulfonyl fluoride (PMSF) as a tracer, highlighting its potential in pharmacological studies and drug development, especially in understanding enzyme activity and distribution in organisms (Irie, Fukushi, & Iyo, 1993).
4. Chemical Analysis and Plant Science
In plant science, the analysis of phytohormones, phytotoxins, and volatile organic compounds is crucial. A study by Schmelz et al. (2003) demonstrated a GC-MS-based metabolic profiling approach that could be relevant for the analysis of compounds like this compound in plant tissues. This research has implications for understanding plant responses to biotic and abiotic stresses (Schmelz et al., 2003).
5. Applications in Organic Chemistry and Catalysis
In organic chemistry, phenylmethanesulfonyl derivatives are used in reactions like the Pummerer rearrangement. Numata, Itoh, Yoshimura, and Ōae (1983) studied the intramolecular Pummerer reactions of aryl (substitutedmethyl) sulfoxides, showcasing the utility of these compounds in facilitating complex organic transformations (Numata, Itoh, Yoshimura, & Ōae, 1983).
Zukünftige Richtungen
While specific future directions for Phenylmethanesulfonyl-acetic acid were not found in the retrieved papers, research in related fields such as lignin oxidation and the catalytic reduction of carboxylic acid derivatives suggest that there is ongoing interest in the study of carboxylic acids and their derivatives .
Wirkmechanismus
Target of Action
(Benzylsulfonyl)acetic acid, also known as 2-(benzylsulfonyl)acetic acid or Phenylmethanesulfonyl-acetic acid, is a complex compound. It’s known that sulfonamide-based compounds, which include (benzylsulfonyl)acetic acid, often exhibit a broad spectrum of biological activities .
Mode of Action
It’s known that sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .
Biochemical Pathways
It’s known that acetic acid, a related compound, is commonly used in the writhing test to induce pain sensation due to its mechanism of action that leads to the production of a localized inflammatory response from the release of free arachidonic acid from tissue phospholipids via cox-producing prostaglandin .
Pharmacokinetics
It’s known that the chemistry of indole-carboxylic acid moiety with that of sulfonamides can produce a pharmacologically active scaffold via different methods .
Result of Action
It’s known that indole derivatives, which include (benzylsulfonyl)acetic acid, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the biosynthesis of indole-3-acetic acid, a related compound, is regulated by iaa, iaa-precursors, and environmental factors .
Biochemische Analyse
Biochemical Properties
Phenylmethanesulfonyl-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with serine proteases, where this compound acts as an inhibitor. This interaction is crucial as it helps in the regulation of protease activity, which is essential for various physiological processes. The compound binds to the active site of the enzyme, forming a covalent bond, which leads to the inhibition of the enzyme’s activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in yeast cells, this compound has been shown to cause stress responses and cell death under certain conditions . This compound can alter the integrity of the cytoplasmic membrane, leading to changes in cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active site of serine proteases. The compound forms a covalent bond with the serine residue in the enzyme’s active site, leading to the inhibition of the enzyme’s activity . This interaction is highly specific and does not affect other serine residues in the protein. The inhibition of serine proteases by this compound can lead to changes in various biochemical pathways, including those involved in inflammation and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under certain conditions but can degrade over time, especially in aqueous solutions . The stability of this compound is influenced by factors such as pH and temperature. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . In some cases, high doses of this compound can cause toxic or adverse effects, including cell death and tissue damage. It is essential to determine the appropriate dosage to avoid these adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of phenolic compounds . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The interaction of this compound with metabolic enzymes can also influence the synthesis and degradation of other biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function . The compound may be directed to specific organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with other biomolecules and its role in cellular processes.
Eigenschaften
IUPAC Name |
2-benzylsulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c10-9(11)7-14(12,13)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWAJMXOEYIERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308696 | |
| Record name | Phenylmethanesulfonyl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28203-59-0 | |
| Record name | 28203-59-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylmethanesulfonyl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of β-keto benzylsulfones and isothiochromanone-2,2-dioxides from phenylmethanesulfonyl-acetic acid?
A1: The research highlights a convenient and efficient method for synthesizing both β-keto benzylsulfones and isothiochromanone-2,2-dioxides from This compound [, , ]. This is achieved through a dehydrating condensation reaction using phosphorus pentoxide (P2O5) in aromatic solvents like benzene and halobenzenes. The choice of solvent plays a crucial role in determining the predominant product.
Q2: How does the solvent influence the reaction outcome?
A2: The research demonstrates a solvent-dependent selectivity in the dehydrating condensation of This compound [, , ]. When using benzene as the solvent, the reaction primarily yields β-keto benzylsulfones. Conversely, employing halobenzenes as solvents shifts the reaction towards the preferential formation of isothiochromanone-2,2-dioxides. This solvent-dependent control over product formation offers a valuable synthetic tool for accessing these distinct classes of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromodibenzo[b,d]furan](/img/structure/B1267186.png)










